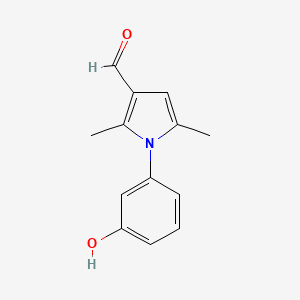

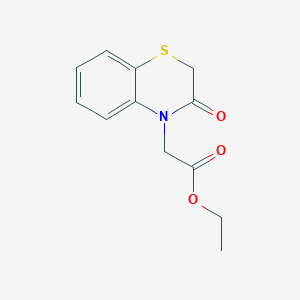

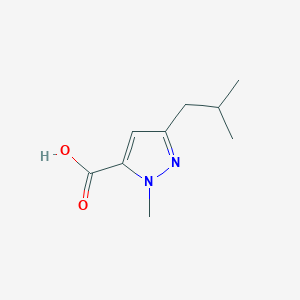

2-Thiophen-2-ylazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, including potentially 2-Thiophen-2-ylazepane, often involves heterocyclization of various substrates . A recent study reported the synthesis of a novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, which was tested for Sonogashira coupling reaction with different iodoaryl compounds .Chemical Reactions Analysis

A study identified 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid as suitable chemical platforms to develop tighter mPGES-1 inhibitors . Another study reported a reaction involving 2-aminothiophene-3-carbonitrile .科学的研究の応用

Synthesis and Applications in Material Science and Pharmaceuticals

Thiophene, a sulfur-containing heteroaromatic ring, is a crucial entity in the chemical world of heterocyclic compounds. Its importance spans across various fields, including material science and pharmaceuticals. Substituted thiophenes have demonstrated a broad spectrum of biological activities, like antibacterial, antifungal, antioxidant, antiviral, and antiprotozoal properties. In material science, polymeric thiophenes are used in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Electrochemical Applications and Supercapacitor Development

A novel 2-(thiophen-2-yl)-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one monomer has been synthesized and used in supercapacitor applications. Its electrochemical polymerization on pencil graphite electrodes demonstrated significant capacitive performance, making it a promising material for energy storage devices (Hür et al., 2016).

Organic Photovoltaic Cells Enhancement

Thiophene derivatives have been used to modify single-wall carbon nanotubes, enhancing their solubility and dispersion in organic solvents. This modification has led to improved power conversion efficiency in polymer-fullerene photovoltaic cells, exploiting the electron transport capabilities of the modified nanotubes (Stylianakis et al., 2010).

Nonlinear Optical Limiting in Optoelectronic Devices

Thiophene dyes have been synthesized and characterized for their nonlinear optical limiting behavior, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These properties make them useful in various photonic or optoelectronic applications (Anandan et al., 2018).

Enhancement of Lithium Ion Batteries

In the field of energy storage, tris(2-(thiophen-2-yl) ethyl) phosphate has been synthesized and applied as a functional electrolyte additive for lithium-ion batteries. This compound synergistically optimizes electronic and ionic conductivity, enhancing the performance and stability of high-voltage lithium-ion batteries (Liang et al., 2019).

Anticancer Agent Development

Thiophene-quinoline derivatives have been synthesized and evaluated for their anticancer activity. Some of these derivatives exhibited potent and selective cytotoxicity against specific human cancer cell lines, making them promising candidates for new anticancer therapies (Othman et al., 2019).

Safety And Hazards

特性

IUPAC Name |

2-thiophen-2-ylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQAQWCVTRHERQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402989 |

Source

|

| Record name | 2-thiophen-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophen-2-ylazepane | |

CAS RN |

383128-98-1 |

Source

|

| Record name | 2-thiophen-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)

![1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1335184.png)